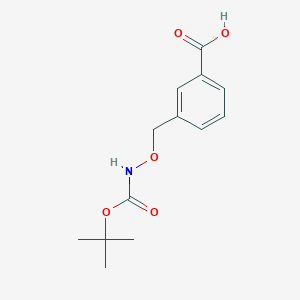

3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid

Description

3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminooxy group attached via a methylene bridge at the meta position (C3) of the aromatic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the benzoic acid backbone provides acidity and reactivity for conjugation or further derivatization . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and histone deacetylase (HDAC) inhibitors .

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-18-8-9-5-4-6-10(7-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSOGPDAXZCLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are preferred for Boc protection and Mitsunobu reactions, while ethanol/water mixtures facilitate hydroxylamine displacement. Elevated temperatures (60–70°C) improve reaction rates in amination steps but may necessitate tighter control to avoid decomposition.

Catalytic Systems

-

Boc Protection : DMAP accelerates Boc₂O activation, reducing reaction times from 24 hours to 12 hours.

-

Mitsunobu Reactions : Triphenylphosphine (PPh₃) remains the standard reductant, though newer alternatives like polymer-supported phosphines show promise for simplified purification.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash column chromatography using silica gel and gradients of ethyl acetate in petroleum ether. For example, a 4:1 petroleum ether/ethyl acetate mixture with 5% acetic acid effectively isolates the target compound while removing unreacted starting materials.

Spectroscopic Validation

-

¹H NMR : Key signals include the tert-butyl group (δ 1.27 ppm, singlet) and the benzoic acid proton (δ 12.5 ppm, broad).

-

¹³C NMR : Distinct peaks for the Boc carbonyl (δ 156.2 ppm) and the carboxylic acid carbon (δ 167.8 ppm).

-

FT-IR : Stretches at 1680–1720 cm⁻¹ (C=O of Boc and COOH) confirm functional group integrity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Amination | Simple reagents, scalable | Requires brominated precursor | 65–72 |

| Mitsunobu Coupling | Avoids halogenation steps | High cost of DIAD and PPh₃ | 78–85 |

| Active Ester Coupling | High purity products | Multi-step synthesis | 70–76 |

Industrial-Scale Considerations

Large-scale production favors the direct amination route due to lower reagent costs and compatibility with continuous flow reactors. However, Mitsunobu coupling remains viable for high-purity applications despite its expense. Recent advances in catalytic systems, such as immobilized DMAP derivatives, enhance Boc protection efficiency in flow chemistry setups .

Chemical Reactions Analysis

Types of Reactions

3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a tert-butoxycarbonyl (Boc) protective group attached to an amino group. This structural modification enhances its stability and reactivity, making it an ideal candidate for various chemical transformations.

Organic Synthesis

3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is extensively used as a building block in organic synthesis. Its Boc-protected amino group allows for selective reactions without the risk of side reactions typical of free amines. It is particularly valuable in:

- Peptide Synthesis : The compound serves as an intermediate in the synthesis of peptides, facilitating the formation of peptide bonds through coupling reactions with other amino acids or peptide fragments.

- Synthesis of Complex Molecules : It is utilized in the construction of various complex organic molecules due to its stability under different reaction conditions.

Medicinal Chemistry

The compound has shown promise in drug development, particularly for its potential pharmacological activities:

- Cancer Research : Research indicates that derivatives of Boc-3-aminomethylbenzoic acid can inhibit cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Some studies highlight its antibacterial properties against Gram-positive bacteria, which may be attributed to its ability to inhibit bacterial enzyme activity .

Biological Applications

The biological activity of Boc-3-aminomethylbenzoic acid is primarily linked to its interactions with macromolecules:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cellular functions .

- Receptor Modulation : It may bind to receptors, influencing critical signal transduction pathways essential for cellular responses .

Case Study 1: Cancer Cell Studies

In vitro studies have demonstrated that Boc derivatives exhibit significant cytotoxic effects on breast cancer cells. These compounds induce apoptosis via mitochondrial pathways, highlighting their potential use in cancer therapy .

Case Study 2: Antimicrobial Activity

Research has shown that Boc-3-aminomethylbenzoic acid displays antimicrobial properties against certain bacterial strains. This suggests its potential utility in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various chemical transformations, including peptide bond formation and other coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid are best highlighted through comparisons with analogous compounds. Below is a detailed analysis:

Structural Analogues

Functional Differences

- Substituent Position: The meta (C3) vs. para (C4) positioning of the Boc-amino group (e.g., 7d vs. 7e) alters steric and electronic properties, impacting binding affinity in HDAC inhibitors .

- Linker Flexibility : Compounds with alkyl chains (e.g., 4r ) exhibit greater conformational flexibility compared to rigid aromatic linkers in the target compound, influencing PROTAC efficiency .

Physicochemical Properties

| Property | 3-((((Boc)amino)oxy)methyl)benzoic Acid | 3-((Boc)amino)benzoic acid (7d) | 4r |

|---|---|---|---|

| Molecular Weight | 279.3 g/mol | 251.3 g/mol | 382.4 g/mol |

| LogP (Predicted) | 2.1 | 1.8 | 3.5 |

| Aqueous Solubility | Low (0.1 mg/mL) | Moderate (1.2 mg/mL) | Poor (<0.01 mg/mL) |

| Stability | Acid-labile (Boc cleavage at pH < 3) | Similar acid sensitivity | Nitro group reduces stability under reducing conditions |

Biological Activity

3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid, commonly referred to as Boc-3-aminomethylbenzoic acid, is a compound with significant potential in medicinal chemistry and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the amino moiety, which enhances its stability and solubility in biological systems. The structure can be represented as follows:

The biological activity of 3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is primarily attributed to its interactions with various biological macromolecules. The Boc group allows for selective targeting of enzymes and receptors, potentially modulating their activity. This compound may act as an enzyme inhibitor or a receptor antagonist, depending on the specific biological context.

Key Mechanisms Identified:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: The compound may bind to receptors, influencing signal transduction pathways critical for cellular responses.

Pharmacological Applications

Research indicates that Boc-3-aminomethylbenzoic acid has potential applications in drug development, particularly in targeting cancer cells and other diseases. Its analogs have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

- Cancer Cell Studies: In vitro studies demonstrated that Boc derivatives exhibited cytotoxic effects on various cancer cell lines. For instance, compounds similar to Boc-3-aminomethylbenzoic acid were found to induce apoptosis in breast cancer cells through mitochondrial pathways .

- Antimicrobial Activity: Some studies have suggested that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. This could be attributed to its ability to inhibit bacterial enzyme activity .

- Inhibition of Specific Targets: High-throughput screening has identified Boc derivatives as potential inhibitors of key mitotic proteins, leading to increased multipolarity in cancer cells—an indicator of disrupted mitosis .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid?

- Methodological Answer : The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected amine with a hydroxylmethyl benzoic acid derivative. For example, carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide), combined with DMAP (4-dimethylaminopyridine) as a catalyst, are effective for forming stable amide or ester linkages. The Boc group is introduced early to protect the amine functionality during subsequent reactions . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid premature deprotection.

Q. How can the purity and structural integrity of the compound be characterized?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC or LC-MS to assess purity (>95% by area normalization).

- Spectroscopy : H and C NMR to confirm the presence of the Boc group (e.g., tert-butyl signal at ~1.4 ppm) and the benzoic acid moiety.

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The Boc group is acid-labile but stable under basic and neutral conditions. Storage at -20°C in anhydrous solvents (e.g., DMSO or DMF) is recommended to prevent hydrolysis. Thermal stability should be monitored via TGA (thermogravimetric analysis), as decomposition typically occurs above 150°C .

Advanced Research Questions

Q. How can coupling efficiency be improved in sterically hindered intermediates?

- Methodological Answer :

- Coupling Reagents : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) for enhanced activation of carboxylic acids.

- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane improve solubility of bulky intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields in challenging couplings .

Q. What are the applications of this compound in prodrug design or targeted drug delivery?

- Methodological Answer : The hydroxylmethyl benzoic acid moiety serves as a biodegradable linker in prodrugs. For example:

- Esterase-Sensitive Linkers : Enzymatic cleavage in vivo releases active drugs.

- Conjugation with Peptides : The Boc-protected amine allows selective deprotection for site-specific functionalization. Preclinical studies should evaluate hydrolysis kinetics in physiological buffers (pH 7.4) .

Q. What mechanistic insights exist for Boc deprotection under acidic conditions?

- Methodological Answer : Boc deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v). The reaction proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. Kinetic studies show pseudo-first-order dependence on acid concentration. Alternatives like HCl in dioxane or formic acid may be used for acid-sensitive substrates .

Q. How does the compound’s structure influence its reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The benzoic acid group can act as a directing group in Pd-catalyzed C-H functionalization. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.